n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopentyl group, a dimethoxyphenyl group, and a methyl group attached to a pyrimidine ring
Preparation Methods
The synthesis of n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a strong base.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions using dimethoxybenzene derivatives and suitable electrophiles.
Methylation: The methyl group can be introduced through methylation reactions using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the aromatic ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur at the amine group or the methoxy groups under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
n-Cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine: This compound has a similar structure but with a single methoxy group, which may result in different chemical and biological properties.
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-ethylpyrimidin-4-amine: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions with molecular targets.
n-Cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-ol: The hydroxyl group in place of the amine group can lead to different chemical reactions and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
917895-98-8 |
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Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclopentyl-5-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H23N3O2/c1-12-19-11-15(18(20-12)21-14-6-4-5-7-14)13-8-9-16(22-2)17(10-13)23-3/h8-11,14H,4-7H2,1-3H3,(H,19,20,21) |
InChI Key |
NTEWQFRZQLOYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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